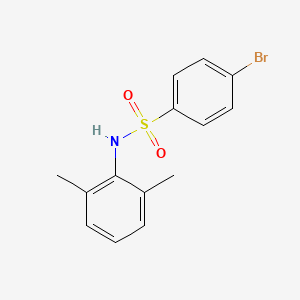
1-(4-nitrobenzoyl)-4-(4-pyridinylmethyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-nitrobenzoyl)-4-(4-pyridinylmethyl)piperazine, commonly known as NBDPP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. NBDPP belongs to the class of piperazine compounds and is widely studied for its mechanism of action and physiological effects.
科学的研究の応用
NBDPP has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been reported that NBDPP has anticancer properties and can induce apoptosis in cancer cells. NBDPP also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, NBDPP has been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用機序
The mechanism of action of NBDPP is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. NBDPP has been reported to inhibit the activity of protein kinase C (PKC), a family of enzymes that play a crucial role in cell signaling. NBDPP also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
NBDPP has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and exhibit neuroprotective effects. Furthermore, NBDPP has been shown to have antioxidant properties and can scavenge free radicals, which are known to cause oxidative damage to cells.
実験室実験の利点と制限
The advantages of using NBDPP in lab experiments include its well-established synthesis method, its potential therapeutic applications, and its ability to inhibit various enzymes and signaling pathways. However, the limitations of using NBDPP in lab experiments include its low solubility in water, which can make it difficult to administer in vivo, and its potential toxicity, which needs to be carefully monitored.
将来の方向性
There are several future directions for the study of NBDPP. One potential direction is to investigate its potential therapeutic applications in other diseases, such as cardiovascular diseases and metabolic disorders. Another direction is to study the structure-activity relationship of NBDPP and develop more potent analogs. Furthermore, the development of novel drug delivery systems for NBDPP can potentially overcome its solubility issues and improve its efficacy.
Conclusion:
In conclusion, NBDPP is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis method of NBDPP is well-established, and it has been extensively studied for its mechanism of action and physiological effects. Although there are limitations to using NBDPP in lab experiments, there are several future directions for its study, which can potentially lead to the development of novel therapeutic agents.
合成法
The synthesis of NBDPP involves a multistep process that includes the reaction of 4-pyridinylmethylamine with 1,4-dibromobutane to form 4-(4-pyridinylmethyl)piperazine. The resulting compound undergoes nitration with nitric acid to produce 1-(4-nitrobenzoyl)-4-(4-pyridinylmethyl)piperazine. The synthesis method of NBDPP is well-established and has been reported in various scientific journals.
特性
IUPAC Name |
(4-nitrophenyl)-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c22-17(15-1-3-16(4-2-15)21(23)24)20-11-9-19(10-12-20)13-14-5-7-18-8-6-14/h1-8H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIFDRYNKKZFEAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=NC=C2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2-methoxyphenoxy)acetyl]-1-piperazinecarbaldehyde](/img/structure/B5725113.png)

![4-chloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5725123.png)

![1-{4-[(2-chlorophenoxy)methyl]benzoyl}-6-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B5725147.png)






![5-{[5-(4-chlorophenyl)-2H-tetrazol-2-yl]methyl}-1H-tetrazole](/img/structure/B5725200.png)

